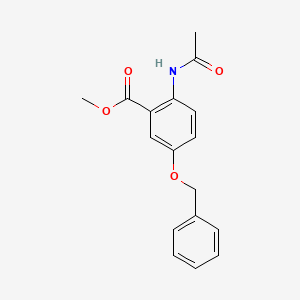

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the acetylamino group could be introduced through an acetylation reaction, the phenylmethoxy group through a methylation reaction of a phenol, and the methyl ester group through an esterification reaction .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the acetylamino group could participate in acylation or deacylation reactions, the phenylmethoxy group in etherification or deetherification reactions, and the methyl ester group in esterification or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetylamino and methyl ester groups could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Quantum Computational and Spectroscopic Investigations

Research into compounds structurally similar to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, such as 4-Acetylamino-benzoic acid methyl ester, has been characterized using various spectroscopic analyses and quantum chemical theory. These studies highlight the compound's potential as a prospective anticancer drug through molecular docking, indicating anti-cancer activity based on the interaction with different receptors (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Asymmetric Hydrogenation in Drug Synthesis

The asymmetric hydrogenation of derivatives of acetylamino acids, including those structurally related to the compound , has been utilized to produce saturated derivatives with significant enantioselectivity. This process is crucial in the synthesis of delta-amino acids, showcasing the compound's relevance in the development of new pharmaceuticals and highlighting its potential utility in stereocontrolled synthetic pathways (Starodubtseva, Turova, Antipova, Vinogradov, Sagirova, Malyshev, & Struchkova, 2010).

Novel Series of Alpha-Ketoamide Derivatives

The compound has been involved in the synthesis of a novel series of α-ketoamide derivatives. Utilizing OxymaPure in conjunction with DIC, these derivatives were produced with enhanced yield and purity, indicating the compound's utility in generating innovative chemical entities for potential pharmaceutical applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Chemical Synthesis and Molecular Structure

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-acetamido-5-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNTUSTMIVJOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740075 |

Source

|

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340291-79-4 |

Source

|

| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)